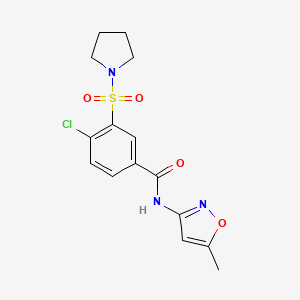
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. It was first synthesized in 1998 by Pfizer Inc. and approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Mecanismo De Acción
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide inhibits the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, KIT, and FLT3. By inhibiting these kinases, 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide prevents the activation of downstream signaling pathways, which are necessary for tumor growth and angiogenesis. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide also inhibits the activity of other proteins involved in angiogenesis, such as HIF-1α and STAT3.
Biochemical and Physiological Effects:
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-tumor effects in preclinical and clinical studies. It has been shown to inhibit tumor growth, angiogenesis, and metastasis. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have effects on the immune system, including the activation of T cells and the inhibition of regulatory T cells. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been associated with various side effects, including fatigue, nausea, vomiting, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in preclinical and clinical studies, and its mechanism of action is well understood. It is a potent inhibitor of multiple receptor tyrosine kinases and has been shown to have anti-tumor effects in various types of cancer. However, 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has limitations in lab experiments, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide in combination with other anti-cancer drugs to improve its efficacy and reduce its side effects. Additionally, the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide in other types of cancer, such as breast cancer and lung cancer, is an area of active research. Finally, the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide in combination with immunotherapy is an emerging area of research that has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its anti-cancer properties and has been shown to inhibit the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, KIT, and FLT3. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been used in clinical trials for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer.
Propiedades
IUPAC Name |
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-10-8-14(18-23-10)17-15(20)11-4-5-12(16)13(9-11)24(21,22)19-6-2-3-7-19/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIKXBIXFHTUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}piperidine](/img/structure/B4395309.png)
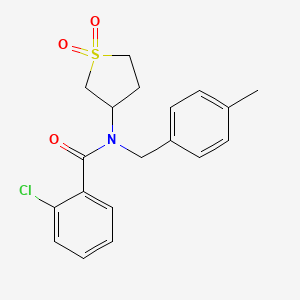
![2-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-1-phenylethanol hydrochloride](/img/structure/B4395314.png)

![3-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4395322.png)
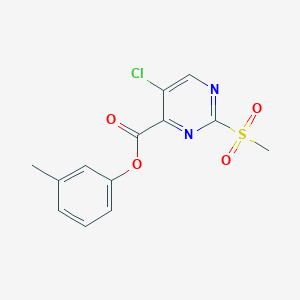

![N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4395340.png)
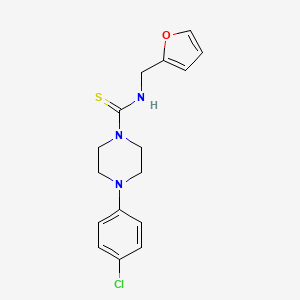
![N-cyclohexyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395352.png)
![4-chloro-N-(2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4395379.png)

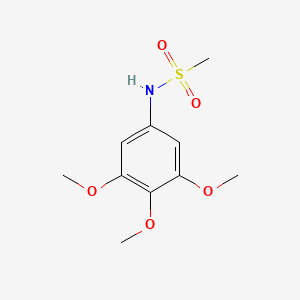
![1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4395397.png)